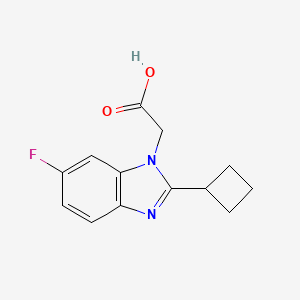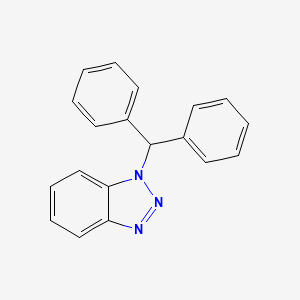
1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene, also known as Bromodifluoromethylbenzene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water and has a molecular weight of 215.07 g/mol. In
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the Suzuki-Miyaura cross-coupling reaction. It is also believed to have a role in the inhibition of certain enzymes, such as the histone deacetylase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been shown to have antitumor properties, which make it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene in lab experiments is its unique chemical properties. It is a versatile starting material for the synthesis of other chemical compounds, and it has been shown to have a range of biochemical and physiological effects. However, one of the limitations of using this chemical compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety measures should be taken when handling it.
Orientations Futures
There are several future directions for the study of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene. One potential direction is the development of new drugs and pharmaceuticals based on its unique chemical properties. Another potential direction is the exploration of its role in the inhibition of enzymes, such as the histone deacetylase enzyme. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the field of chemistry and medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used as a starting material for the synthesis of other chemical compounds, and it has been shown to have a range of biochemical and physiological effects. While there are advantages to using this chemical compound in lab experiments, proper safety measures should be taken due to its toxicity. Overall, the study of this compound has the potential to lead to the development of new drugs and pharmaceuticals, as well as a better understanding of its role in chemistry and medicine.
Méthodes De Synthèse
The synthesis of 1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene involves the reaction of 1,4-difluoro-2,5-dimethylbenzene with bromine in the presence of a catalyst such as aluminum bromide. The reaction takes place at a temperature range of 0-5°C, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
1-Bromo-4-(difluoromethyl)-2,5-dimethylbenzene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other chemical compounds, such as difluoromethylated arenes and heteroarenes. It has also been used in the development of new drugs and pharmaceuticals due to its unique chemical properties.
Propriétés
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBARLADSSYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
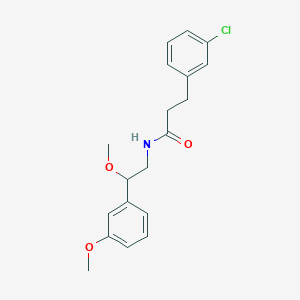
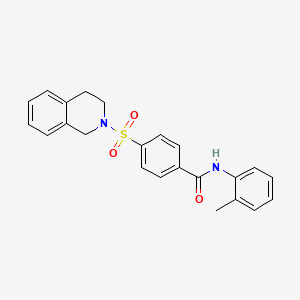
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
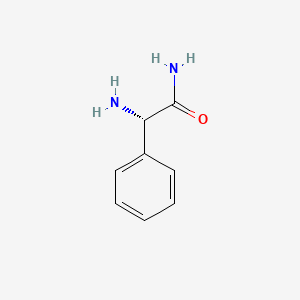
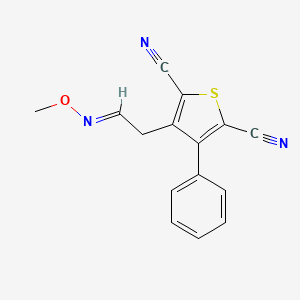
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)
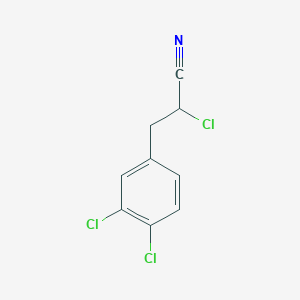
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
